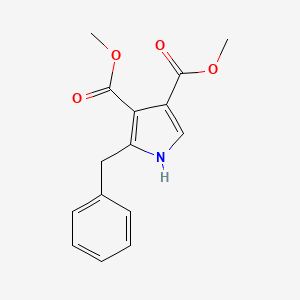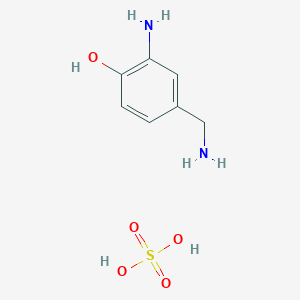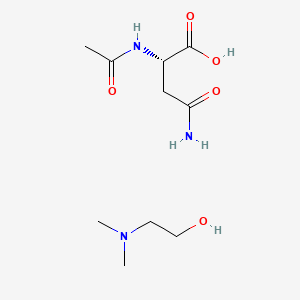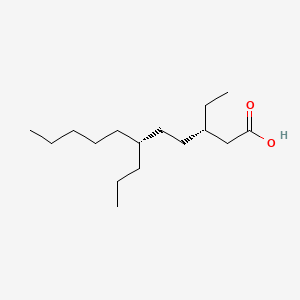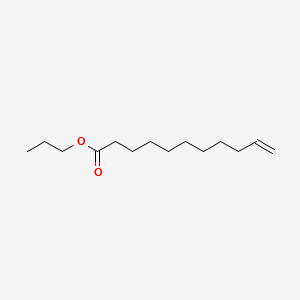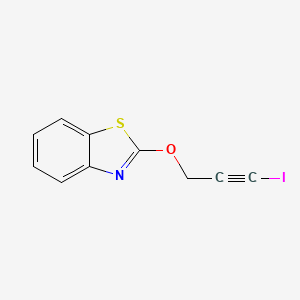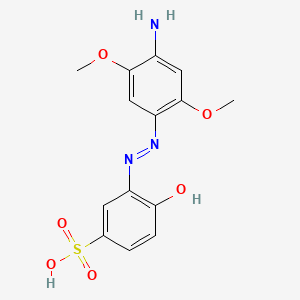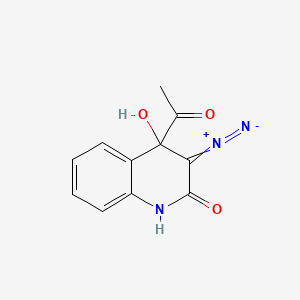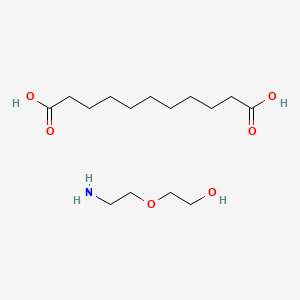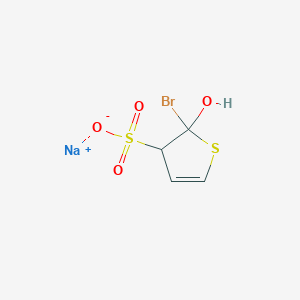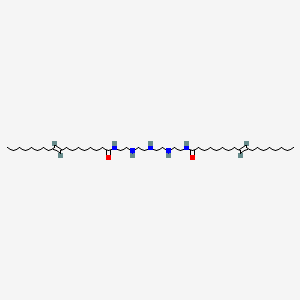
N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide): is a heterocyclic organic compound with the molecular formula C44H87N5O2 and a molecular weight of 718.193880 g/mol . This compound is known for its complex structure, which includes multiple amide and imine groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) typically involves the reaction of octadec-9-enoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are then further reacted with additional ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide
- N,N’-Bis(2-Hydroxyethyl)Diethylenetriamine
Uniqueness
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) is unique due to its specific structure, which includes long hydrocarbon chains and multiple functional groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
93918-53-7 |
|---|---|
Molekularformel |
C44H87N5O2 |
Molekulargewicht |
718.2 g/mol |
IUPAC-Name |
(E)-N-[2-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17+,20-18+ |
InChI-Schlüssel |
KYVMYYMBMFHFLN-XPWSMXQVSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



